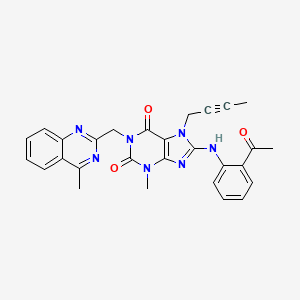![molecular formula C17H15N3O4 B13861605 2-[(4-carboxyanilino)methyl]-1-methylbenzimidazole-5-carboxylic acid](/img/structure/B13861605.png)
2-[(4-carboxyanilino)methyl]-1-methylbenzimidazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-carboxyanilino)methyl]-1-methylbenzimidazole-5-carboxylic acid is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-carboxyanilino)methyl]-1-methylbenzimidazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions to form the benzimidazole core .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs catalytic processes to enhance yield and selectivity. For example, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are widely used to form carbon-carbon bonds in the synthesis of complex benzimidazole compounds . These methods are scalable and can be optimized for large-scale production.
化学反応の分析
Types of Reactions
2-[(4-carboxyanilino)methyl]-1-methylbenzimidazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzimidazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various aniline derivatives, halogenated compounds, and nucleophiles under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-5-carboxylic acid derivatives, while reduction can produce benzimidazole-5-carboxylates .
科学的研究の応用
2-[(4-carboxyanilino)methyl]-1-methylbenzimidazole-5-carboxylic acid has several scientific research applications, including:
作用機序
The mechanism of action of 2-[(4-carboxyanilino)methyl]-1-methylbenzimidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes . For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
2-methylbenzimidazole-5-carboxylic acid: Lacks the anilino substituent, resulting in different chemical properties and biological activities.
4-(aminomethyl)benzimidazole-5-carboxylic acid: Contains an amino group instead of a carboxy group, affecting its reactivity and applications.
1-methylbenzimidazole-5-carboxylic acid: Similar core structure but without the anilino group, leading to variations in its chemical behavior.
Uniqueness
2-[(4-carboxyanilino)methyl]-1-methylbenzimidazole-5-carboxylic acid is unique due to the presence of both carboxylic acid and anilino groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development in multiple fields .
特性
分子式 |
C17H15N3O4 |
|---|---|
分子量 |
325.32 g/mol |
IUPAC名 |
2-[(4-carboxyanilino)methyl]-1-methylbenzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C17H15N3O4/c1-20-14-7-4-11(17(23)24)8-13(14)19-15(20)9-18-12-5-2-10(3-6-12)16(21)22/h2-8,18H,9H2,1H3,(H,21,22)(H,23,24) |
InChIキー |
RQZRKDJQNFYLOJ-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C(C=C2)C(=O)O)N=C1CNC3=CC=C(C=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


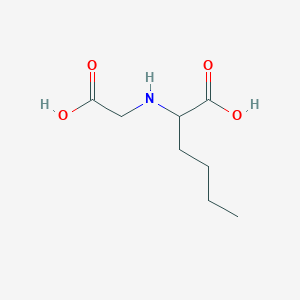
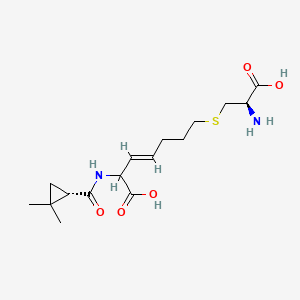
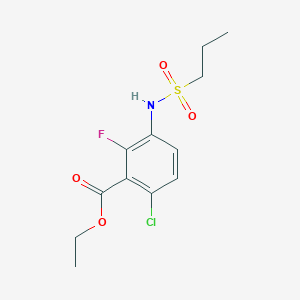
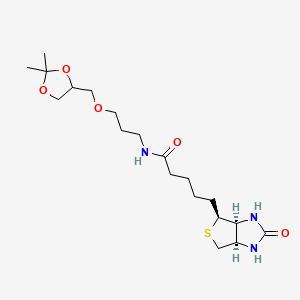
![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S)-15-[3-[tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B13861544.png)
![6-(Methylamino)-2-oxa-spiro[3.3]heptane Hydrochloride](/img/structure/B13861550.png)

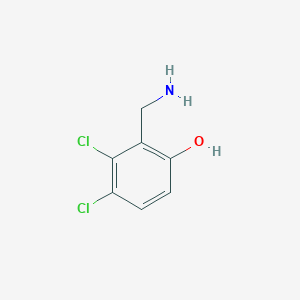
![5,12-dimethyl-2,9-dioxa-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B13861561.png)
![5,7-dihydroxy-2-[3-hydroxy-4-(2-hydroxyethoxy)phenyl]-3-[(2R,3S,4R,5R)-3,4,5-trihydroxy-6-[[(4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13861569.png)
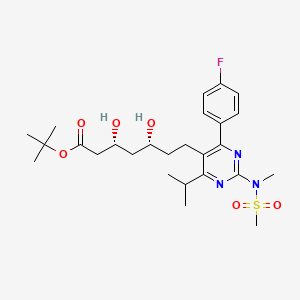
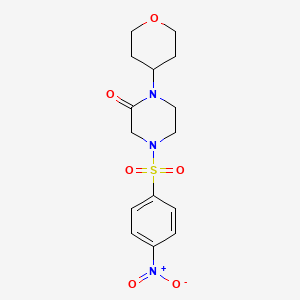
![6,6',7,7'-Tetrakis(2-methoxyethoxy)-4H-[3,4'-biquinazolin]-4-one](/img/structure/B13861593.png)
